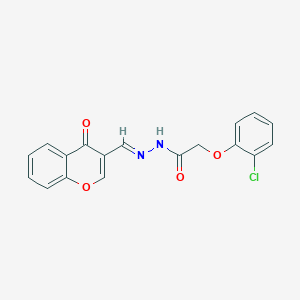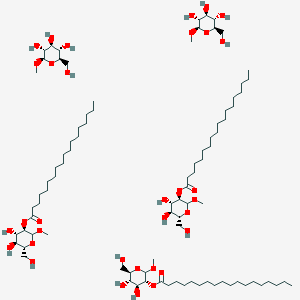
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C25H28BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Esterification: The carboxylic acid group at the 4-position of the quinoline is esterified with octanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the octyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 4-carboxylic acid derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to its quinoline core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent, leveraging the bioactivity of the quinoline scaffold.
- Evaluated for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals for various industrial processes.
Mecanismo De Acción
The mechanism of action of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the
Propiedades
Número CAS |
355421-14-6 |
|---|---|
Fórmula molecular |
C25H28BrNO2 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
Clave InChI |
PYMDEFDWDAOZFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)




![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)


